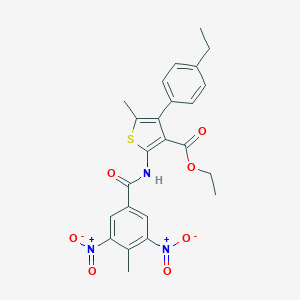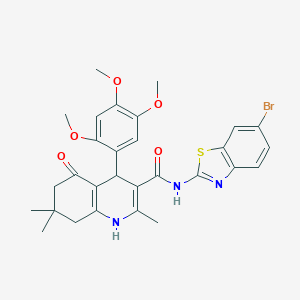
1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with various functional groups
Métodos De Preparación
The synthesis of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring followed by its attachment to the pyrazole ring.
Ethylation and methoxylation:
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring or the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound lacks the nitro group, which may affect its reactivity and biological activity.
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-4-carboxamide: This compound is similar but may have different substituents on the pyrazole ring.
Propiedades
Fórmula molecular |
C14H16N4O4 |
|---|---|
Peso molecular |
304.3g/mol |
Nombre IUPAC |
1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O4/c1-4-17-9(2)11(8-15-17)14(19)16-12-6-5-10(18(20)21)7-13(12)22-3/h5-8H,4H2,1-3H3,(H,16,19) |
Clave InChI |
ZDQWFVABUQDOOS-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
SMILES canónico |
CCN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
Solubilidad |
3.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B445735.png)



![5-[(4-iodophenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B445740.png)

![[2-(3,3,6,6-Tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetic acid](/img/structure/B445743.png)
![2-(4-tert-butylphenyl)-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]cyclopropanecarbohydrazide](/img/structure/B445745.png)
![Ethyl 4-(1-naphthyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B445746.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B445747.png)
![N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B445748.png)
![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445749.png)

